N-(2-Amino-2-phenylethyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide;dihydrochloride
Description
N-(2-Amino-2-phenylethyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide; dihydrochloride is a nitrogen-rich heterocyclic compound featuring a fused triazolo-pyrimidine core substituted with methyl groups at positions 5 and 5. The carboxamide moiety is functionalized with a 2-amino-2-phenylethyl chain, and the dihydrochloride salt enhances its aqueous solubility and bioavailability. This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine family, which is renowned for diverse pharmacological activities, including anticancer, herbicidal, and receptor-targeting properties .
Properties
IUPAC Name |
N-(2-amino-2-phenylethyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O.2ClH/c1-10-8-11(2)22-16(19-10)20-14(21-22)15(23)18-9-13(17)12-6-4-3-5-7-12;;/h3-8,13H,9,17H2,1-2H3,(H,18,23);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJSOULWNUIEBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)NCC(C3=CC=CC=C3)N)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-2-phenylethyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide;dihydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved through a Biginelli-like multicomponent reaction, which involves the condensation of an aldehyde, a β-keto ester, and an amidine under acidic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.
Final Coupling and Purification: The final coupling of the amino group with the triazolopyrimidine core is followed by purification steps, such as recrystallization or chromatography, to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-2-phenylethyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide;dihydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives and nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
N-(2-Amino-2-phenylethyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide;dihydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of novel anticancer and antiviral agents.
Biological Studies: Used in the study of enzyme inhibition, particularly cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Industrial Applications: Employed in the synthesis of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as CDKs. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . The triazolopyrimidine scaffold allows for strong binding affinity and selectivity towards these targets, making it a potent therapeutic agent.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The triazolo[1,5-a]pyrimidine scaffold is highly versatile, with substituents dictating pharmacological behavior. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Pharmacological Activity Trends
- Anticancer Potential: The target compound’s antiproliferative activity is inferred from analogs like 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide derivatives, which showed inhibitory effects on cancer cell lines in preliminary studies .
- Herbicidal Activity : 5,7-Dimethyl-triazolo[1,5-a]pyrimidine thioacetamides exhibited 80–90% inhibition of weed growth at 100 ppm, highlighting the role of sulfur in agrochemical efficacy .
- Receptor Targeting: Carboxamide derivatives with aryl/alkyl chains (e.g., compound 38 in ) demonstrated nanomolar affinity for CB2 receptors, suggesting structural flexibility for CNS applications .
Physicochemical Properties
- Solubility : The dihydrochloride salt of the target compound improves water solubility compared to neutral analogs like ethyl esters () or lipophilic CB2-targeting derivatives ().
- Synthetic Routes : The target compound may be synthesized via multi-component Biginelli-like reactions () or functionalized post-cyclization ().
Key Research Findings
Bioactivity Correlation with Substituents
- Methyl Groups : 5,7-Dimethyl substitution enhances metabolic stability and hydrophobic interactions in herbicidal () and anticancer analogs .
- Aromatic Side Chains: The 2-amino-2-phenylethyl group in the target compound may facilitate DNA intercalation or kinase inhibition, as seen in quinazoline-based anticancer agents ().
Biological Activity
N-(2-Amino-2-phenylethyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide; dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
The compound can be synthesized through various methods involving triazole and pyrimidine scaffolds. The general synthetic route involves the formation of the triazolo-pyrimidine core followed by functionalization to introduce the amino and carboxamide groups. The molecular formula is C13H16Cl2N4O and it has a molecular weight of 303.20 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C13H16Cl2N4O |
| Molecular Weight | 303.20 g/mol |
| CAS Number | [Insert CAS Number] |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the triazolo[1,5-a]pyrimidine scaffold. For example, derivatives have shown promising results against various cancer cell lines, including breast cancer (MDA-MB-231).
Case Study: Inhibition of MDA-MB-231 Cell Line
A study evaluated the cytotoxicity of synthesized derivatives against MDA-MB-231 cells. The most potent compound exhibited an IC50 value of approximately 27.6 μM, indicating significant anticancer activity.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. A study reported that derivatives showed inhibition of cyclooxygenase-2 (COX-2) activity, a key enzyme in inflammatory pathways.
Table 2: COX-2 Inhibition Data
| Compound | IC50 (μM) |
|---|---|
| N-(2-Amino-2-phenylethyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide | [Insert IC50 Value] |
| Celecoxib | 0.04 ± 0.01 |
The mechanism by which this compound exerts its biological effects appears to involve direct competition at ATP-binding sites in various kinases such as CDK-2. This interaction is crucial for its anticancer activity.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the triazolo-pyrimidine core can significantly influence biological activity. For instance:
- Substituents at specific positions can enhance potency against target enzymes.
- Electron-withdrawing groups tend to increase cytotoxicity in certain derivatives.
Q & A
Basic: What synthetic strategies are optimal for constructing the triazolopyrimidine core in this compound?
The triazolopyrimidine core is typically synthesized via cyclization of precursor amines and carbonyl derivatives. Key steps include:
- Cyclocondensation : Reacting 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid with 2-amino-2-phenylethylamine in the presence of coupling agents like EDCI/HOBt under anhydrous conditions .
- Salt Formation : Conversion to the dihydrochloride salt involves treatment with HCl gas in ethanol, followed by recrystallization from methanol/ether mixtures to enhance purity .
- Optimization : Adjusting reaction time (12–24 hours) and temperature (60–80°C) improves yields (60–75%). Use triethylamine as a base to neutralize HCl byproducts .
Basic: How can spectroscopic and crystallographic methods confirm the structure of the dihydrochloride salt?
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.3–2.5 ppm) and confirm carboxamide bond formation .
- Mass Spectrometry : ESI-MS detects the molecular ion peak (e.g., [M+H] at m/z 369) and fragments corresponding to the triazolopyrimidine core .
- X-ray Crystallography : Single-crystal analysis resolves the dihydrochloride salt’s lattice parameters (e.g., space group P2/c, hydrogen-bonding networks between Cl and NH groups) .
Advanced: How should structure-activity relationship (SAR) studies be designed for this compound?
- Substituent Variation : Modify the phenyl ring (e.g., electron-withdrawing groups like Cl or CF) and the aminoethyl side chain to assess impact on target binding .
- Biological Assays : Test enzyme inhibition (e.g., kinases) using fluorescence polarization assays and cellular viability studies (IC determination in cancer cell lines) .
- Data Analysis : Use multivariate regression to correlate substituent properties (Hammett σ, logP) with activity .
Advanced: What computational approaches predict this compound’s binding modes with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions (e.g., hydrogen bonds with kinase catalytic lysine, hydrophobic contacts with methyl groups) .
- DFT Calculations : Assess electronic properties (HOMO-LUMO gaps) to explain reactivity and stability .
- MD Simulations : Simulate ligand-receptor complexes (100 ns trajectories) to evaluate binding stability under physiological conditions .
Advanced: How can contradictions between in vitro and cellular activity data be resolved?
- Orthogonal Assays : Compare enzymatic inhibition (e.g., purified kinase assays) with cell-based viability readouts to identify off-target effects .
- Solubility Adjustments : Test the dihydrochloride salt in buffered solutions (pH 4–7.4) to assess bioavailability differences .
- Metabolic Stability : Use liver microsomes to evaluate CYP450-mediated degradation .
Advanced: What experimental designs ensure stability of the dihydrochloride salt in long-term studies?
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 1–3 months and monitor degradation via HPLC (retention time shifts) .
- Thermogravimetric Analysis (TGA) : Measure weight loss under heating (25–300°C) to identify hydrate formation .
- Humidity Control : Use desiccants or anhydrous DMSO stocks to prevent hygroscopic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
